molecular formula C22H22F3NO3 B1343391 3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-trifluorobenzophenone CAS No. 898762-07-7

3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-trifluorobenzophenone

Cat. No.: B1343391
CAS No.: 898762-07-7
M. Wt: 405.4 g/mol
InChI Key: CMPCKKNIZOKHEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-trifluorobenzophenone (CAS 898762-07-7) is a high-purity organic compound supplied for research and development purposes. With the molecular formula C22H22F3NO3 and a molecular weight of 405.41 g/mol, this benzophenone derivative features a 1,4-dioxa-8-azaspiro[4.5]decane moiety and a trifluoromethyl group . These structural elements are significant in medicinal chemistry and agrochemical research; the spirocyclic system can impart conformational rigidity, while the trifluoromethyl group is known to influence a molecule's metabolic stability, lipophilicity, and binding affinity . This compound is part of a class of substituted 1,4-dioxa-8-azaspiro[4.5]decanes that have been investigated for their utility in various applications, including serving as key intermediates in the synthesis of complex molecules with potential biological activity . Its calculated physical properties include a density of 1.324 g/cm³ and a boiling point of 498.2°C at 760 mmHg . Researchers can utilize this compound as a versatile building block for further chemical synthesis or in structure-activity relationship (SAR) studies. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3NO3/c23-22(24,25)19-6-4-17(5-7-19)20(27)18-3-1-2-16(14-18)15-26-10-8-21(9-11-26)28-12-13-29-21/h1-7,14H,8-13,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMPCKKNIZOKHEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC(=CC=C3)C(=O)C4=CC=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643326
Record name {3-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898762-07-7
Record name {3-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4’-trifluorobenzophenone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Spirocyclic Intermediate: The synthesis begins with the formation of the spirocyclic intermediate, 1,4-dioxa-8-azaspiro[4.5]decane. This can be achieved through the reaction of a suitable amine with an epoxide under controlled conditions.

    Attachment of the Benzophenone Moiety: The spirocyclic intermediate is then reacted with a benzophenone derivative, such as 4’-trifluoromethylbenzophenone, using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4’-trifluorobenzophenone may involve similar synthetic steps but on a larger scale. The process would be optimized for yield and efficiency, often involving automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4’-trifluorobenzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the benzophenone moiety, where nucleophiles such as amines or thiols replace the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4’-trifluorobenzophenone has diverse applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Materials Science: Its spirocyclic structure and trifluoromethyl group contribute to unique physical properties, making it useful in developing advanced materials such as polymers and liquid crystals.

    Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which 3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4’-trifluorobenzophenone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure and trifluoromethyl group can enhance binding affinity and specificity, influencing the compound’s pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-trifluorobenzophenone 4'-CF₃ 391.39 High lipophilicity; drug discovery candidate
[2-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenyl(3-fluorophenyl)methanone 3-F 355.41 Enhanced dipole interactions; intermediate for fluorinated APIs
3,5-Dichloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone 3,5-Cl; 4'-CH₂-spiro 406.30 Increased steric bulk; potential agrochemical use
3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-methylbenzophenone 4'-CH₃ 351.45 Lower electronegativity; improved metabolic stability
4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone 2-F 353.40 Altered conformational flexibility; probe for receptor binding

Key Findings

Electronic and Steric Influences

  • Trifluoromethyl vs. Methyl : The 4'-trifluoromethyl group in the target compound increases electron-withdrawing effects and lipophilicity compared to the 4'-methyl analog (logP ~4.3 vs. ~3.8), favoring membrane permeability in drug candidates .
  • Fluorine substitutions (2-F or 3-F) improve metabolic stability and bioavailability due to reduced oxidative metabolism .

Pharmacological Relevance

  • The trifluoromethyl derivative is prioritized in drug discovery (e.g., kinase inhibitors) due to its balanced lipophilicity and electronic profile .
  • Dichloro analogs are explored in agrochemicals for their persistence and target affinity .

Biological Activity

3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-trifluorobenzophenone is a complex organic compound characterized by its unique structural features, including a spirocyclic system and a trifluorobenzophenone moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The molecular formula of this compound is C22H22F3NO3C_{22}H_{22}F_3NO_3, with a molecular weight of approximately 405.42 g/mol. Its structure includes a trifluoromethyl group that may influence its biological interactions and pharmacological properties.

PropertyValue
Molecular FormulaC22H22F3NO3C_{22}H_{22}F_3NO_3
Molecular Weight405.42 g/mol
CAS Number898762-05-5
MDL NumberMFCD03842209

Research indicates that the biological activity of this compound may stem from its ability to interact with specific molecular targets within cells. The spirocyclic structure potentially enhances its binding affinity to receptors or enzymes involved in various biochemical pathways. Preliminary studies suggest that it may exhibit anti-inflammatory and antimicrobial properties, though detailed mechanisms remain under investigation.

Antimicrobial Activity

Several studies have explored the antimicrobial potential of compounds similar to this compound. For example, derivatives containing similar spirocyclic structures have shown effectiveness against a range of pathogenic bacteria and fungi. The presence of the trifluoromethyl group is hypothesized to enhance lipophilicity, facilitating membrane penetration and subsequent antimicrobial action.

Anti-inflammatory Properties

The anti-inflammatory effects of benzophenone derivatives have been documented in various studies. These compounds often inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play crucial roles in inflammatory responses. The unique structure of this compound may provide enhanced efficacy compared to traditional anti-inflammatory agents.

Case Studies

  • Case Study on Antimicrobial Efficacy
    A study evaluated the antimicrobial activity of several benzophenone derivatives, including those with spirocyclic structures. Results indicated that these compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.
  • Case Study on Anti-inflammatory Activity
    In vitro assays demonstrated that related compounds could effectively reduce the production of TNF-alpha and IL-6 in macrophage cell lines stimulated with lipopolysaccharides (LPS). This finding suggests potential therapeutic applications for inflammatory diseases.

Q & A

Basic: What synthetic routes are established for this compound, and what key reagents are involved?

The synthesis typically involves multi-step protocols, including spirocyclic amine formation followed by coupling with a trifluorobenzophenone moiety. Key reagents include 1,4-dioxa-8-azaspiro[4.5]decane derivatives and trifluoromethyl-substituted benzophenone precursors. For example, analogous compounds were synthesized via nucleophilic substitution or catalytic coupling reactions using palladium catalysts for aryl-alkyl bond formation . Halogenated intermediates (e.g., brominated spirocycles) are often employed to enhance reactivity.

Advanced: How can catalytic conditions be optimized to improve yield and purity?

Optimization requires systematic variation of catalysts (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂), solvents (polar aprotic vs. ethers), and temperature. Evidence from fluorobenzophenone syntheses suggests that microwave-assisted reactions at 80–120°C in DMF can reduce side products . Monitoring reaction progress via TLC or HPLC is critical to identify optimal stopping points. Kinetic studies under varying pH (4–6) may further refine selectivity for the spirocyclic methyl group .

Basic: Which spectroscopic techniques are most reliable for structural confirmation?

  • NMR : ¹H/¹³C NMR identifies spirocyclic protons (δ 3.5–4.5 ppm for dioxane oxygens) and trifluoromethyl signals (¹⁹F NMR at δ -60 to -70 ppm) .
  • X-ray crystallography : Resolves conformational ambiguity in the spiro[4.5]decane system, as demonstrated in structurally related azaspiro compounds .
  • FT-IR : Confirms carbonyl (C=O) stretches near 1680 cm⁻¹ and ether (C-O-C) vibrations at 1100–1250 cm⁻¹ .

Advanced: How can NMR data contradictions due to conformational flexibility be resolved?

Conformational dynamics in the spirocyclic moiety can broaden or split NMR signals. Strategies include:

  • Variable-temperature NMR : Cooling to -40°C slows ring inversion, sharpening split peaks .
  • DFT calculations : Predict equilibrium conformers and simulate spectra to match experimental data .
  • 2D NOESY : Detects through-space interactions between the spirocyclic methyl and aromatic protons .

Advanced: How does the trifluoromethyl group influence reactivity in nucleophilic aromatic substitution (NAS)?

The electron-withdrawing trifluoromethyl group deactivates the benzene ring, directing NAS to the para position relative to the carbonyl. Computational studies on analogous 4'-trifluorobenzophenones show reduced electrophilicity at the meta position, requiring stronger nucleophiles (e.g., Grignard reagents) or harsher conditions (e.g., 100°C in DMSO) . Steric hindrance from the spirocyclic methyl group further modulates reactivity.

Advanced: What in vitro models are suitable for assessing neuropharmacological activity?

  • Receptor binding assays : Screen for affinity at GABAₐ or serotonin receptors using radiolabeled ligands, as seen in diazaspiro anticonvulsant studies .
  • Cell permeability assays : Use Caco-2 monolayers to evaluate blood-brain barrier penetration, guided by logP values (predicted ~3.5 for this lipophilic compound) .
  • CYP450 inhibition studies : Assess metabolic stability using human liver microsomes .

Basic: What storage conditions preserve the compound’s stability?

Store under inert gas (N₂/Ar) at -20°C in amber vials to prevent:

  • Hydrolysis : The dioxane ring is sensitive to moisture; desiccants like silica gel are essential .
  • Photodegradation : Trifluoromethyl and benzophenone groups are UV-sensitive; avoid light exposure .

Advanced: How can LC-MS distinguish degradation products from synthetic byproducts?

  • High-resolution LC-MS : Differentiates by exact mass (e.g., Δm/z < 0.01 for degradation vs. Δm/z > 1 for byproducts) .
  • Isotopic labeling : Introduce ¹³C or ²H labels during synthesis to trace degradation pathways .
  • Fragmentation patterns : Compare MS/MS spectra to reference libraries for known byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.